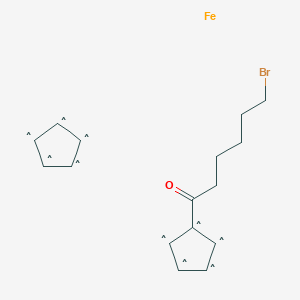
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is a fluorinated compound known for its unique chemical structure and properties. It is characterized by the presence of perfluoroalkyl groups, which impart high thermal and chemical stability. This compound is used in various industrial and scientific applications due to its exceptional resistance to harsh conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide typically involves the reaction of perfluoroalkyl vinyl ethers with sulfur-containing reagents. One common method is the radical polymerization of perfluoroalkyl vinyl ethers in the presence of a disulfide initiator. The reaction is carried out under controlled conditions, often at elevated temperatures and in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiols.
Substitution: Nucleophilic substitution reactions can occur at the perfluoroalkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted perfluoroalkyl derivatives.
Scientific Research Applications
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Mechanism of Action
The mechanism of action of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide involves its interaction with various molecular targets. The perfluoroalkyl groups provide a hydrophobic environment, which can influence the behavior of the compound in biological systems. The disulfide bond can undergo redox reactions, making it useful in applications where controlled release of thiols is desired.
Comparison with Similar Compounds
Similar Compounds
Perfluoroalkyl vinyl ethers: Similar in structure but lack the disulfide bond.
Perfluoroalkyl sulfonyl fluorides: Contain sulfonyl groups instead of disulfide bonds.
Perfluoroalkyl thiols: Have thiol groups instead of disulfide bonds.
Uniqueness
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is unique due to its combination of perfluoroalkyl groups and a disulfide bond. This combination imparts both high stability and the ability to undergo redox reactions, making it versatile for various applications.
Properties
Molecular Formula |
C14F26O4S2 |
|---|---|
Molecular Weight |
790.2 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethyl]disulfanyl]ethoxy]-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C14F26O4S2/c15-1(16)3(19)41-9(29,30)5(21,7(23,24)25)43-11(33,34)13(37,38)45-46-14(39,40)12(35,36)44-6(22,8(26,27)28)10(31,32)42-4(20)2(17)18 |
InChI Key |
TVPGQWQQYNGYCP-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)


![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)



![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)


